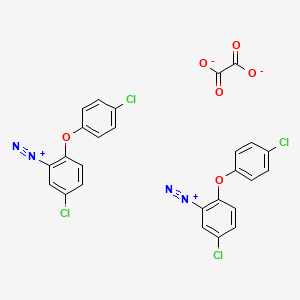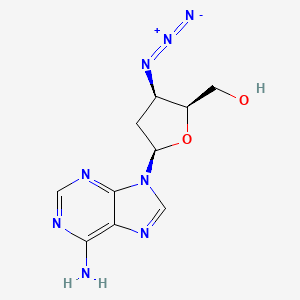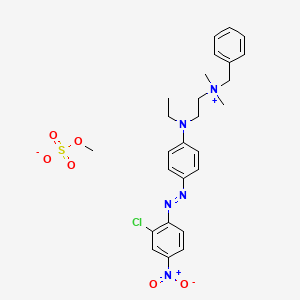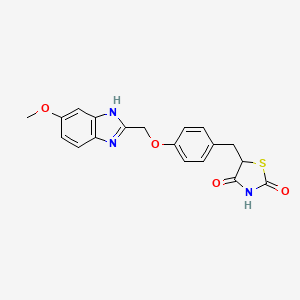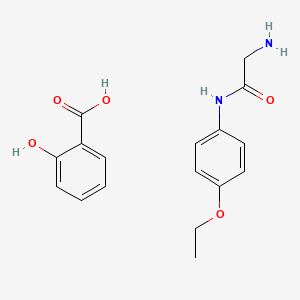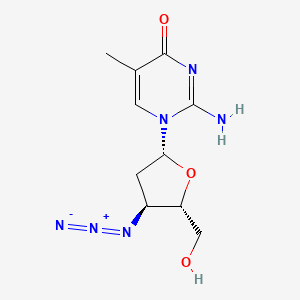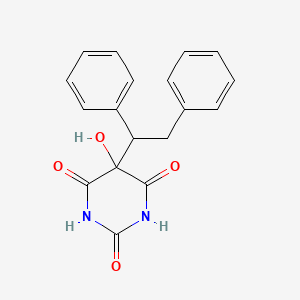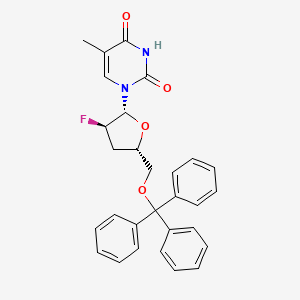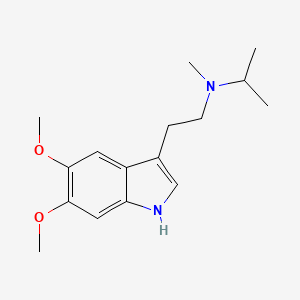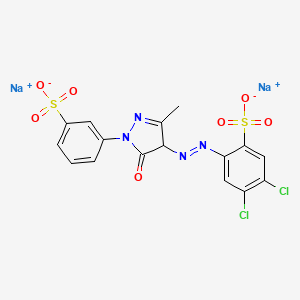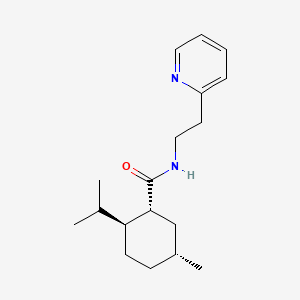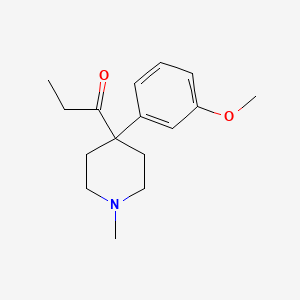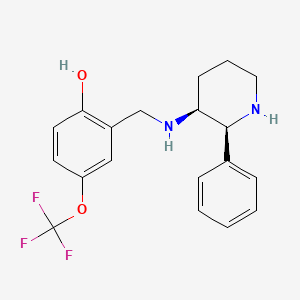
Unii-J41vun24GM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The preparation of Unii-J41vun24GM involves specific synthetic routes and reaction conditionsThe reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
Unii-J41vun24GM undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
Unii-J41vun24GM has a wide range of scientific research applications In chemistry, it is used as a reference compound for studying stereochemistry and reaction mechanisms In biology, it may be utilized in the development of new biochemical assays and as a tool for investigating cellular processesAdditionally, it may have industrial applications in the synthesis of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Unii-J41vun24GM involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Unii-J41vun24GM can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and functional groups. this compound stands out due to its specific stereochemistry and defined stereocenters, which may confer unique biological and chemical properties. Some similar compounds include other fluorinated aromatic compounds and nitrogen-containing heterocycles .
Properties
CAS No. |
145742-29-6 |
|---|---|
Molecular Formula |
C19H21F3N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C19H21F3N2O2/c20-19(21,22)26-15-8-9-17(25)14(11-15)12-24-16-7-4-10-23-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,23-25H,4,7,10,12H2/t16-,18-/m0/s1 |
InChI Key |
IZRHKURJIQCXMT-WMZOPIPTSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)OC(F)(F)F)O |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


